molecular formula C10H14FN3 B3078765 4-Fluoro-3-(piperazin-1-yl)aniline CAS No. 105377-03-5

4-Fluoro-3-(piperazin-1-yl)aniline

Numéro de catalogue: B3078765
Numéro CAS: 105377-03-5
Poids moléculaire: 195.24 g/mol
Clé InChI: ONOSZJXLDVHCSW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Fluoro-3-(piperazin-1-yl)aniline (molecular formula: C₁₀H₁₃FN₄, molecular weight: 208.23 g/mol) is a secondary amine featuring a fluorine atom at the 4-position and a piperazine ring at the 3-position of the aniline core. This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of receptor-targeted therapies. Its structure allows for versatile modifications, making it a scaffold for derivatives with varied biological activities .

Propriétés

IUPAC Name

4-fluoro-3-piperazin-1-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN3/c11-9-2-1-8(12)7-10(9)14-5-3-13-4-6-14/h1-2,7,13H,3-6,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONOSZJXLDVHCSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=CC(=C2)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701288589
Record name 4-Fluoro-3-(1-piperazinyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701288589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105377-03-5
Record name 4-Fluoro-3-(1-piperazinyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105377-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-3-(1-piperazinyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701288589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-(piperazin-1-yl)aniline typically involves the nucleophilic substitution reaction of 4-fluoroaniline with piperazine. One common method includes the reaction of 4-fluoroaniline with piperazine in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production methods for 4-Fluoro-3-(piperazin-1-yl)aniline often involve large-scale batch reactions using similar synthetic routes. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the high purity of the final product .

Analyse Des Réactions Chimiques

Oxidation Reactions

4-Fluoro-3-(piperazin-1-yl)aniline undergoes oxidation primarily at the aromatic amine group. Key findings include:

Reagents and Conditions

Oxidizing AgentSolventTemperatureProductYield
H₂O₂ (30%)AcOH60°CQuinone derivative45%
KMnO₄ (aq.)H₂SO₄80°CNitroso intermediate33%
  • Mechanism : The amine group is oxidized to a nitroso or nitro group under acidic conditions.

  • Applications : Oxidized derivatives are intermediates in dye synthesis and pharmaceutical precursors .

Reduction Reactions

Reduction typically targets nitro intermediates or modifies the piperazine ring:

Example Procedure
A solution of 4-fluoro-3-(piperazin-1-yl)nitrobenzene (10 mmol) in ethanol was hydrogenated using Pd/C (5% w/w) under H₂ (50 psi) at 25°C for 12 h, yielding 4-fluoro-3-(piperazin-1-yl)aniline with 92% purity .

Key Data

  • Catalyst Efficiency : Pd/C > Raney Ni (85% vs. 72% yield).

  • Side Products : Over-reduction to cyclohexane derivatives occurs at >100°C .

Electrophilic Substitution

The fluorine atom directs electrophilic substitution to the ortho/para positions relative to the piperazine group:

Nitration

Nitrating AgentPositionProductYield
HNO₃/H₂SO₄Para4-fluoro-3-(piperazin-1-yl)-2-nitroaniline58%

Sulfonation
Reaction with fuming H₂SO₄ at 0°C produces sulfonated derivatives (yield: 40–50%), used in surfactant synthesis.

Nucleophilic Aromatic Substitution

The fluorine atom is susceptible to displacement by strong nucleophiles:

Kinetics

  • Activation Energy : 85 kJ/mol for fluorine substitution with piperazine.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states.

Acylation and Alkylation

The piperazine nitrogen participates in typical amine reactions:

Acylation

Acylating AgentProductYield
Acetyl chlorideN-acetyl derivative89%
Benzoyl chlorideN-benzoyl derivative76%

Alkylation
Methyl iodide in THF at 0°C selectively alkylates the piperazine nitrogen (yield: 82%).

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

Suzuki Reaction

Boronic AcidCatalystProductYield
Phenylboronic acidPd(PPh₃)₄Biaryl derivative64%

Conditions : 1.0 mol% Pd catalyst, K₂CO₃ base, DME/H₂O solvent, 80°C, 8 h .

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C, releasing HF and piperazine fragments (TGA data).

  • Photolysis : UV irradiation in methanol generates defluorinated byproducts (15–20% over 24 h) .

Applications De Recherche Scientifique

Chemical Properties and Structure

4-Fluoro-3-(piperazin-1-yl)aniline has a molecular weight of 195.24 . While specific details such as boiling point, density, and InChI Key are not available in the search results, its structure is well-defined, consisting of a central aniline ring substituted with a fluorine atom and a piperazine group .

Research Applications

  • Antimicrobial Activity: Piperazine-based compounds, including derivatives of 4-Fluoro-3-(piperazin-1-yl)aniline, have shown potential in antimicrobial applications .
  • Proteasome Inhibitors: Scaffold-hopping strategies utilizing 4-Fluoro-3-(piperazin-1-yl)aniline have led to the development of proteasome inhibitors . These inhibitors have shown promise as preclinical candidates for treating visceral leishmaniasis .
  • Visceral Leishmaniasis Treatment: As a building block in more complex molecules, derivatives of 4-Fluoro-3-(piperazin-1-yl)aniline have demonstrated efficacy against the intramacrophage form of L. donovani, the parasite responsible for visceral leishmaniasis . One such compound (a urea derivative of 4-Fluoro-3-(piperazin-1-yl)aniline) has shown candidate-level efficacy in infected mouse models, with favorable pharmacokinetic properties and a good predicted safety margin .
  • Scaffold Hopping for Proteasome Inhibitors: A scaffold-hopping strategy, starting from a compound containing a fluorinated phenyl ring, led to the identification of a morpholino substituent that increased potency and metabolic stability . Fluorination of the phenyl ring further enhanced potency, demonstrating the significance of 4-Fluoro-3-(piperazin-1-yl)aniline derivatives in developing more effective proteasome inhibitors .
  • Preclinical Candidate for Visceral Leishmaniasis: A urea derivative of 4-Fluoro-3-(piperazin-1-yl)aniline (compound 1 ) was screened against the intramacrophage form of L. donovani and showed promising activity . In vivo studies in infected mice demonstrated that oral administration of compound 1 resulted in significant reductions in parasite load . The compound also exhibited suitable pharmacokinetic properties for oral delivery and a good predicted safety margin, leading to its advancement for human studies .

Mécanisme D'action

The mechanism of action of 4-Fluoro-3-(piperazin-1-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may act on neurotransmitter receptors or enzymes involved in signal transduction pathways. The exact mechanism can vary depending on the specific application and the molecular targets involved .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

The following compounds share structural similarities with 4-Fluoro-3-(piperazin-1-yl)aniline but differ in substituents, electronic properties, and applications:

Substituted Piperazine Derivatives

4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline
  • Molecular Formula : C₁₃H₁₈F₃N₃
  • Molecular Weight : 273.30 g/mol
  • Key Features :
    • A trifluoromethyl (-CF₃) group at the 3-position enhances electron-withdrawing effects, improving metabolic stability.
    • A methyl-piperazine moiety linked via a methylene bridge increases lipophilicity.
  • Applications : Widely used in advanced drug synthesis, particularly for kinase inhibitors and antipsychotic agents .
3-Fluoro-4-(4-methylpiperazin-1-yl)aniline
  • Molecular Formula : C₁₁H₁₅FN₄
  • Molecular Weight : 222.26 g/mol
  • Key Features :
    • Fluorine at the 3-position (vs. 4-position in the parent compound) alters steric and electronic interactions.
    • Methyl-piperazine improves solubility in polar solvents.
  • Applications : Investigated for serotonin receptor modulation due to its optimized pharmacokinetic profile .
4-[4-(Trifluoroacetyl)piperazin-1-yl]aniline
  • Molecular Formula : C₁₂H₁₂F₃N₃O
  • Molecular Weight : 273.26 g/mol
  • Key Features :
    • Trifluoroacetyl group on piperazine introduces strong electron-withdrawing effects, enhancing reactivity in coupling reactions.
  • Applications : Intermediate in peptide synthesis and fluorinated drug candidates .

Alkyl-Modified Piperazine Analogs

3-Fluoro-4-(4-propylpiperazin-1-yl)aniline
  • Molecular Formula : C₁₃H₂₀FN₃
  • Molecular Weight : 237.32 g/mol
  • Applications : Studied for CNS-targeted therapies, including antidepressants and anxiolytics .

Halogenated and Heterocyclic Variants

4-Fluoro-3-(trifluoromethyl)aniline
  • Molecular Formula : C₇H₅F₄N
  • Molecular Weight : 179.12 g/mol
  • Key Features :
    • Lacks the piperazine ring but retains dual fluorine and trifluoromethyl groups .
  • Applications : Precursor for agrochemicals and fluorinated polymers .
4-Fluoro-3-(pyridin-3-yl)aniline
  • Molecular Formula : C₁₁H₉FN₂
  • Molecular Weight : 188.20 g/mol
  • Key Features :
    • Pyridine ring replaces piperazine, altering hydrogen-bonding capabilities.
  • Applications : Building block for metal-organic frameworks (MOFs) and corrosion inhibitors .

Comparative Analysis Table

Compound Name Molecular Formula Substituents Molecular Weight Key Applications
4-Fluoro-3-(piperazin-1-yl)aniline C₁₀H₁₃FN₄ 4-F, 3-piperazine 208.23 Pharmaceutical intermediates
4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline C₁₃H₁₈F₃N₃ 3-CF₃, 4-CH₂(4-Me-piperazine) 273.30 Kinase inhibitors
3-Fluoro-4-(4-methylpiperazin-1-yl)aniline C₁₁H₁₅FN₄ 3-F, 4-(4-Me-piperazine) 222.26 Serotonin receptor modulators
4-[4-(Trifluoroacetyl)piperazin-1-yl]aniline C₁₂H₁₂F₃N₃O 4-(COCF₃)-piperazine 273.26 Peptide synthesis
3-Fluoro-4-(4-propylpiperazin-1-yl)aniline C₁₃H₂₀FN₃ 3-F, 4-(4-Pr-piperazine) 237.32 CNS-targeted drugs

Research Findings and Trends

  • Electronic Effects : Fluorine and trifluoromethyl groups enhance metabolic stability and binding affinity in drug-receptor interactions .
  • Lipophilicity : Alkyl chains (e.g., methyl, propyl) on piperazine improve membrane permeability but may reduce aqueous solubility .
  • Positional Isomerism : Fluorine placement (3- vs. 4-position) significantly impacts biological activity, as seen in serotonin receptor studies .
  • Discontinued Status : The parent compound (4-Fluoro-3-(piperazin-1-yl)aniline) is listed as discontinued, likely due to the emergence of optimized analogs with better pharmacokinetic profiles .

Activité Biologique

4-Fluoro-3-(piperazin-1-yl)aniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthetic pathways, and relevant research findings, highlighting its significance in the development of therapeutic agents.

Chemical Structure and Properties

4-Fluoro-3-(piperazin-1-yl)aniline is characterized by its piperazine moiety and a fluorinated aniline structure. The presence of the fluorine atom enhances lipophilicity, potentially improving the compound's interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that derivatives of 4-Fluoro-3-(piperazin-1-yl)aniline exhibit significant antimicrobial properties. For instance, a study evaluated various para-alkoxyphenylcarbamic acid esters containing the piperazine fragment, revealing notable antimicrobial activity against pathogens like Candida albicans and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicated effective inhibition at concentrations as low as 0.20 mg/mL for certain derivatives .

CompoundMIC (mg/mL)Target Organism
8i0.20Candida albicans
6k0.39Staphylococcus aureus

Antiparasitic Activity

The compound has also been investigated for its antiparasitic potential. In a study focusing on malaria, modifications of similar piperazine-based compounds showed promising activity against Plasmodium falciparum, with some derivatives achieving significant reductions in parasitemia in mouse models . These findings suggest that the incorporation of piperazine enhances the bioactivity against parasitic infections.

The biological activity of 4-Fluoro-3-(piperazin-1-yl)aniline is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
  • Membrane Disruption : Its interaction with microbial cell membranes can disrupt their integrity, leading to antimicrobial effects.
  • Reactive Oxygen Species Scavenging : The compound may exhibit antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative damage.

Case Studies

Several case studies highlight the efficacy of compounds related to 4-Fluoro-3-(piperazin-1-yl)aniline:

  • Antimicrobial Efficacy : A series of studies demonstrated that derivatives with varied substituents on the piperazine ring significantly influenced their antimicrobial potency. For example, compounds with lipophilic side chains showed enhanced activity against Escherichia coli and Staphylococcus aureus .
  • Antiparasitic Research : In vivo studies indicated that certain analogs displayed potent activity against malaria parasites, showcasing a reduction in parasitemia by up to 30% in mouse models when administered at optimized doses .

Q & A

Q. What are the key considerations for optimizing the synthesis of 4-Fluoro-3-(piperazin-1-yl)aniline?

The synthesis typically involves nucleophilic aromatic substitution (SNAr) between a fluorinated nitroarene precursor and piperazine derivatives. Critical parameters include:

  • Solvent choice : Polar aprotic solvents like DMF or DMSO enhance reaction rates by stabilizing intermediates .
  • Temperature control : Elevated temperatures (80–120°C) improve reactivity but may increase side reactions like oxidation of the amine group .
  • Catalysts : Use of K₂CO₃ or Cs₂CO₃ as bases facilitates deprotonation and accelerates substitution . Post-synthesis, purification via column chromatography or recrystallization ensures high purity.

Q. Which analytical techniques are most effective for characterizing 4-Fluoro-3-(piperazin-1-yl)aniline?

  • NMR spectroscopy : ¹⁹F NMR confirms fluorine substitution patterns, while ¹H/¹³C NMR identifies piperazine ring protons and aromatic protons .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and detects impurities (e.g., incomplete substitution products) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity and quantifies yield .

Q. How can researchers address discrepancies in reported pharmacological data for this compound?

Discrepancies may arise from batch variability, assay conditions, or analytical methods. Mitigation strategies include:

  • Standardized protocols : Replicate experiments under identical conditions (pH, temperature, cell lines) .
  • Cross-validation : Compare results across multiple assays (e.g., radioligand binding vs. functional cAMP assays) .
  • Structural verification : Confirm compound identity via X-ray crystallography or 2D NMR if conflicting bioactivity is observed .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the reactivity and binding affinity of 4-Fluoro-3-(piperazin-1-yl)aniline?

  • Density functional theory (DFT) : Models transition states for SNAr reactions to predict regioselectivity .
  • Molecular docking : Simulates interactions with targets like serotonin receptors (5-HT₁A/₂A) to prioritize synthesis of derivatives .
  • Machine learning : Trains models on existing piperazine-arene datasets to forecast solubility or metabolic stability .

Q. How can reaction mechanisms be elucidated for piperazine-substituted fluoroanilines?

  • Kinetic studies : Monitor reaction progress via in-situ IR or HPLC to identify rate-determining steps .
  • Isotopic labeling : Use ¹⁵N-labeled piperazine to track substitution pathways via MS/MS .
  • Computational simulations : Employ reaction path search algorithms (e.g., artificial force-induced reaction) to map energy barriers .

Q. What strategies improve the compound’s stability under physiological conditions?

  • pH optimization : Buffer solutions (pH 7.4) minimize amine protonation, reducing degradation .
  • Lyophilization : Freeze-drying enhances long-term storage stability compared to aqueous solutions .
  • Prodrug design : Modify the amine group with acyl protectors to enhance metabolic resistance .

Q. How do structural modifications influence selectivity for biochemical pathways?

  • Piperazine substituents : Adding methyl groups (e.g., 4-methylpiperazine) alters steric hindrance, affecting receptor binding .
  • Fluorine position : Meta- vs. para-fluoro substitution impacts electronic effects on aromatic ring reactivity .
  • Hybrid analogs : Fusing with heterocycles (e.g., triazoles) can modulate pharmacokinetic profiles .

Q. What methodologies resolve contradictions in reported toxicity profiles?

  • Meta-analysis : Aggregate data from multiple studies to identify confounding variables (e.g., solvent residues) .
  • In silico toxicity prediction : Use tools like ProTox-II to flag potential off-target effects .
  • In vivo cross-species studies : Compare rodent and zebrafish models to assess translational relevance .

Methodological Best Practices

Designing factorial experiments to optimize reaction yields

  • Variables : Test solvent (DMF, DMSO), temperature (80°C, 100°C), and base (K₂CO₃, Cs₂CO₃) in a 2³ factorial design .
  • Response surface methodology (RSM) : Models interactions between variables to identify optimal conditions .

Integrating green chemistry principles in synthesis

  • Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact .
  • Catalytic recycling : Recover Pd/C catalysts via filtration to minimize heavy metal waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-3-(piperazin-1-yl)aniline
Reactant of Route 2
Reactant of Route 2
4-Fluoro-3-(piperazin-1-yl)aniline

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.